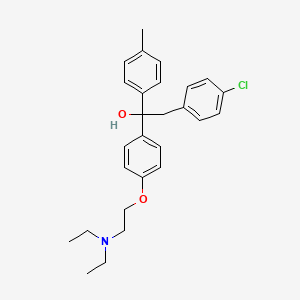

Triparanol

説明

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (600 MHz, CD₃OD) :

- δ 7.25–6.75 ppm : Multiplet signals for aromatic protons.

- δ 4.10 ppm : Triplet for the –OCH₂– group.

- δ 3.50 ppm : Quartet for the –N(CH₂CH₃)₂ moiety.

- δ 2.30 ppm : Singlet for the methyl group on the p-tolyl ring.

¹³C NMR :

Infrared (IR) Spectroscopy

Key absorptions (cm⁻¹):

Mass Spectrometry

- ESI-MS (m/z) : 437.21 [M–H]⁻ (base peak).

- Fragmentation patterns include loss of diethylaminoethoxy (–C₆H₁₄NO) and chloroaryl (–C₆H₄Cl) groups.

Crystallographic and Conformational Analysis

Crystallographic Data

This compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters:

- a = 10.25 Å , b = 12.78 Å , c = 15.32 Å

- α = 90° , β = 95.6° , γ = 90°

- Z = 4 (molecules per unit cell).

The ethanol group participates in intramolecular hydrogen bonding with the adjacent ether oxygen, stabilizing a gauche conformation (Figure 2).

Conformational Flexibility

- The diethylaminoethoxy side chain adopts multiple rotamers, influencing interactions with biological targets like Δ24-sterol reductase (DHCR24) .

- Density Functional Theory (DFT) calculations reveal a twisted boat conformation for the central ethanol-aryl scaffold, minimizing steric clashes between substituents.

| Parameter | Value |

|---|---|

| Torsion angle (C1–O–C) | 112.5° |

| Dihedral (aryl rings) | 45°–60° (relative to C1) |

These conformational features underpin this compound’s ability to inhibit cholesterol biosynthesis by sterically blocking DHCR24’s active site.

特性

IUPAC Name |

2-(4-chlorophenyl)-1-[4-[2-(diethylamino)ethoxy]phenyl]-1-(4-methylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32ClNO2/c1-4-29(5-2)18-19-31-26-16-12-24(13-17-26)27(30,23-10-6-21(3)7-11-23)20-22-8-14-25(28)15-9-22/h6-17,30H,4-5,18-20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHDSBBKRLVLFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C(CC2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046507 | |

| Record name | Triparanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78-41-1 | |

| Record name | Triparanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triparanol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIPARANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65345 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triparanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triparanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPARANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63S8C3RXGS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthetic Routes and Reaction Conditions: Triparanol can be synthesized through a multi-step process involving the reaction of 4-chlorobenzophenone with 4-methylbenzyl chloride in the presence of a base to form 1-(4-chlorophenyl)-2-(4-methylphenyl)ethanol. This intermediate is then reacted with 4-(2-diethylaminoethoxy)benzaldehyde under acidic conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps to remove any impurities that could cause adverse effects .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones.

Reduction: The compound can be reduced to form alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products:

Oxidation: Formation of ketones and carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted aromatic compounds.

科学的研究の応用

Cholesterol Management

Mechanism of Action

Triparanol inhibits 24-dehydrocholesterol reductase, an enzyme crucial for the final step of cholesterol biosynthesis. This inhibition leads to a reduction in serum cholesterol levels, making it effective for patients with hypercholesterolemia. A study involving 89 subjects demonstrated that this compound significantly reduced serum cholesterol levels by an average of 45 mg/dL, with a maximum effective dose of 250 mg per day .

Clinical Findings

- Study Population : The study included individuals with and without coronary artery disease.

- Results : Out of 89 subjects, 71 experienced a significant decrease in cholesterol levels, ranging from 20 to 110 mg/dL. Additionally, this compound showed potential anti-anginal effects in some patients .

| Study Parameter | Results |

|---|---|

| Number of Subjects | 89 |

| Average Cholesterol Reduction | 45 mg/dL |

| Maximum Dose | 250 mg/day |

| Subjects with Angina | Improvement in 12 out of 28 |

Cancer Therapeutics

Recent studies have identified this compound as a potential therapeutic agent against various cancers. It has been shown to inhibit tumor growth in vitro and in vivo.

In Vitro Studies

this compound has been found to block proliferation and induce apoptosis in several human cancer cell lines, including lung, breast, liver, pancreatic, prostate cancers, and melanoma. The mechanism involves repression of the Hedgehog signaling pathway, which is often deregulated in cancer .

In Vivo Studies

In mouse xenograft models of human lung cancer, this compound effectively impeded tumor growth. This suggests that this compound could be a promising candidate for further development as a cancer therapeutic .

Reproductive Effects

Research has also explored the reproductive implications of this compound. In studies with Sprague-Dawley rats, administration of this compound resulted in impaired conception and prolonged gestation times . These findings highlight potential risks associated with its use during reproductive years.

Side Effects and Toxicity

Despite its applications, this compound is associated with significant adverse effects that led to its withdrawal from clinical use. Common side effects included:

作用機序

トリパランールは、デスモステロールをコレステロールに変換する酵素である24-デヒドロコレステロールレダクターゼを阻害することによりその効果を発揮します . この阻害により、組織にデスモステロールが蓄積し、これが薬物の副作用の原因となります。 スタチンとは異なり、スタチンはHMG-CoAレダクターゼを阻害しますが、トリパランールはコレステロール生合成の律速段階には影響を与えません .

類似の化合物:

スタチン: トリピランールとは異なり、スタチンはコレステロール生合成の律速酵素であるHMG-CoAレダクターゼを阻害します。

エタモキシトリフェトール(MER-25): トリピランールの誘導体で、非ステロイド性抗エストロゲンとして使用されます.

クロミフェン: トリピランールと構造的に関連した選択的エストロゲン受容体モジュレーター.

独自性: トリピランールの独自性は、スタチンなどの他のコレステロール低下薬とは異なる、24-デヒドロコレステロールレダクターゼの特異的な阻害にあります。 重篤な副作用のため、使用が制限され、市場から撤退しました .

類似化合物との比較

Comparison with Similar Compounds

Triparanol shares functional and mechanistic similarities with several compounds targeting sterol biosynthesis pathways. Below is a detailed comparison:

U18666A

- Mechanism: U18666A, like this compound, inhibits DHCR24 but exhibits 690-fold higher affinity for the enzyme compared to this compound’s 208-fold . Both act as non-competitive inhibitors of sterol Δ24-reductase.

- Cellular Effects: U18666A accumulates desmosterol and impairs intracellular cholesterol trafficking, leading to lipid storage disorders (e.g., Niemann-Pick type C phenotypes) .

- Applications : Used in research to model lysosomal storage diseases .

AY 9944

- Mechanism : Inhibits 7-dehydrocholesterol reductase (7-DHCR), blocking the final step of cholesterol synthesis (conversion of 7-dehydrocholesterol to cholesterol) .

- Cellular Effects: Similar to this compound, AY 9944 induces G1 cell cycle arrest in fibroblasts, but its effects are rescued by exogenous cholesterol, emphasizing cholesterol’s role in cell cycle regulation .

- Toxicity: AY 9944 causes developmental abnormalities in rodents but lacks this compound’s lens toxicity .

Tamoxifen and this compound Analogues

- Mechanism: Tamoxifen, clomiphene, and other this compound analogues inhibit sterol Δ8-Δ7 isomerase (EBP) and bind to antiestrogen-binding sites (AEBS), modulating cholesterol homeostasis .

- Functional Overlap : These compounds reverse doxorubicin resistance in cancer cells via sterol-independent pathways, unrelated to estrogen receptor modulation .

- Specificity: Tamoxifen exhibits nanomolar affinity for EBP, whereas this compound’s primary target remains DHCR24 .

Lovastatin

- Mechanism : Inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, upstream of DHCR24 .

- Cellular Effects: Lovastatin depletes non-sterol isoprenoids (e.g., farnesyl pyrophosphate), causing G1 arrest, whereas this compound’s effects are cholesterol-specific .

Fluphenazine

- Antiviral Activity: Both this compound and Fluphenazine show antiviral effects against SLEV, but via distinct pathways (DHCR24 inhibition vs. sphingolipid modulation) .

Comparative Data Table

Key Research Findings

Mechanistic Specificity: this compound’s inhibition of DHCR24 is non-competitive and distinct from U18666A’s higher-affinity binding, explaining differences in toxicity profiles .

Antiviral Potential: this compound reduces SLEV viral load by 10,000-fold in Vero cells, but its hepatotoxicity limits broad application .

Cell Cycle Regulation: Both this compound and AY 9944 arrest the cell cycle in G1, but only this compound’s effects are fully reversible with exogenous cholesterol .

Structural Analogues: Tamoxifen and clomiphene share this compound’s sterol-modulating properties but lack its cataractogenic effects, making them safer for repurposing .

生物活性

Triparanol, also known as MER-29, is a synthetic compound that has garnered interest due to its biological activity, particularly in cholesterol metabolism and cancer treatment. Originally developed as a cholesterol-lowering agent, its effects extend beyond lipid regulation, influencing various biological pathways.

This compound acts primarily by inhibiting the enzyme Δ^24-reductase , which is crucial in the cholesterol biosynthesis pathway. This inhibition leads to an accumulation of desmosterol, a sterol intermediate, which can have various biological implications.

Cholesterol Biosynthesis Inhibition

- Enzyme Targeted : Δ^24-reductase

- Effect : Inhibition results in increased levels of desmosterol and decreased cholesterol synthesis.

2. Effects on Cholesterol Levels

Research indicates that this compound has a modest effect on lowering blood cholesterol levels. In a study involving pullets treated with 50–100 mg of this compound/kg body weight, there was a significant increase in serum sterols, with desmosterol comprising up to 83% of the total sterols observed .

| Treatment Group | Dosage (mg/kg) | Serum Sterols Increase | Percentage of Desmosterol |

|---|---|---|---|

| Pullets | 50-100 | 4-fold | 83% |

3. Anti-Cancer Properties

Recent studies have highlighted the potential anti-cancer properties of this compound. It has been shown to suppress tumor growth in vitro and in vivo by inhibiting the Hedgehog signaling pathway, which is often aberrantly activated in various cancers.

Case Study: Tumor Growth Suppression

- Study Findings : this compound significantly repressed Hedgehog pathway signaling in human cancer cells.

- Model Used : Mouse xenograft models demonstrated reduced tumor growth upon treatment with this compound .

4. Reproductive Effects and Toxicity

This compound has also been evaluated for its reproductive toxicity. In studies involving Sprague-Dawley rats, administration of this compound resulted in impaired conception and prolonged gestation times, indicating potential reproductive hazards associated with its use .

5. Clinical Implications and Historical Context

Historically, this compound was one of the early compounds explored for cholesterol reduction before the advent of statins. Its development was marked by both promise and controversy, particularly concerning its safety profile and efficacy compared to newer agents.

Clinical Studies Overview

- Initial Use : Intended as a cholesterol-lowering agent.

- Efficacy : Modest reduction in cholesterol levels; however, safety concerns limited its clinical use.

- Current Status : Largely replaced by statins and other more effective lipid-lowering therapies.

6. Conclusion

This compound remains an intriguing compound within pharmacological research due to its multifaceted biological activities. While it shows promise in cholesterol modulation and cancer treatment through specific pathways like Hedgehog signaling, its historical context as a therapeutic agent reflects the complexities involved in drug development and safety evaluation.

Q & A

Basic Research Questions

Q. What is the primary biochemical mechanism by which Triparanol inhibits cholesterol biosynthesis, and how does this differ from statins?

- Methodological Answer : this compound targets the enzyme 24-dehydrocholesterol reductase (DHCR24), blocking the final step of cholesterol synthesis (conversion of desmosterol to cholesterol) . This contrasts with statins, which inhibit HMG-CoA reductase upstream in the pathway. Researchers can validate this mechanism using isotopic tracer studies (e.g., -acetate labeling) to quantify desmosterol accumulation in cell lines or animal models .

Q. Which experimental models are most suitable for studying this compound’s effects on cholesterol homeostasis?

- Methodological Answer : Rodent models (e.g., rats) are widely used due to their well-characterized cholesterol synthesis pathways. For example, studies in rats treated with 2 mg/day this compound revealed desmosterol accumulation in liver and skeletal muscle . In vitro models include human fibroblasts or cancer cell lines (e.g., F111 fibroblasts), where this compound-induced G1 cell cycle arrest can be quantified via flow cytometry .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on this compound’s safety profile in preclinical studies?

- Methodological Answer : While early studies associated this compound with cataracts and teratogenesis due to desmosterol accumulation , later work in Japanese cohorts reported minimal side effects at controlled doses . To resolve contradictions, researchers should:

- Compare dosing regimens (e.g., 2 mg/day vs. higher doses) and administration methods (oral suspension vs. intravenous) .

- Use histopathological analysis (e.g., lens opacification scoring) in animal models to isolate drug-intrinsic toxicity from desmosterol-specific effects .

Q. What experimental strategies can address conflicting data on this compound’s impact on Hedgehog (Hh) signaling in cancer?

- Methodological Answer : Evidence suggests this compound disrupts Hh signaling by interfering with PTCH1’s sterol-sensing domain . However, contradictory results may arise from cell-type-specific responses. Researchers should:

- Use luciferase-based Hh pathway reporters (e.g., Gli-responsive elements) in tumor cell lines.

- Validate findings with orthogonal assays, such as qPCR for PTCH1 and GLI1 expression .

Q. How does this compound’s inhibition of DHCR24 influence cell cycle regulation, and what methodological approaches can elucidate this relationship?

- Methodological Answer : this compound induces G1 arrest by depleting cholesterol, a critical membrane component for growth signaling. Key methodologies include:

- Flow cytometry with Hoechst 33342 (DNA content) and Nile Red (neutral lipid quantification) to correlate cell cycle phase with lipid storage .

- Rescue experiments using cholesterol supplementation to reverse G1 arrest .

Q. What are the limitations of combining this compound with other cholesterol biosynthesis inhibitors (e.g., AY 9944) in mechanistic studies?

- Methodological Answer : Co-treatment with this compound (DHCR24 inhibitor) and AY 9944 (Δ7-sterol reductase inhibitor) showed no synergistic effects on G1 arrest, suggesting pathway redundancy . Researchers should:

- Perform dose-response matrices to identify non-overlapping inhibitory thresholds.

- Use lipidomics (LC-MS) to profile intermediate sterols (e.g., lathosterol, desmosterol) .

Q. How can researchers differentiate between this compound’s on-target effects (DHCR24 inhibition) and off-target interactions in complex biological systems?

- Methodological Answer :

- Employ CRISPR/Cas9 DHCR24-knockout models to compare phenotypes with this compound-treated wild-type cells.

- Use thermal proteome profiling (TPP) or chemical proteomics to identify non-DHCR24 binding partners .

Data Analysis and Interpretation Framework

-

Key Tables for Reference :

-

Contradiction Resolution : Cross-reference species-specific metabolic differences (e.g., rat vs. human DHCR24 activity) and assay sensitivity (e.g., FACS vs. western blot) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。